molecular formula C6H8N2O2S B1597183 Methyl 3-Hydrazinothiophene-2-Carboxylate CAS No. 75681-13-9

Methyl 3-Hydrazinothiophene-2-Carboxylate

Cat. No. B1597183
CAS RN: 75681-13-9
M. Wt: 172.21 g/mol
InChI Key: RWGYQWWIXLVGDJ-UHFFFAOYSA-N
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Description

Methyl 3-Hydrazinothiophene-2-Carboxylate (MHT-2C) is an organic compound with a molecular formula of C5H8N2OS. It is a colorless, odorless, and crystalline solid. MHT-2C is a derivative of hydrazinothiophene, and is commonly used as a reagent in organic synthesis. It is also used in the synthesis of a variety of pharmaceuticals, including antipsychotics, anticonvulsants, and anti-inflammatory agents.

Scientific Research Applications

Enzyme Inhibition

Methyl 3-Hydrazinothiophene-2-Carboxylate and its derivatives have been studied for their potential as enzyme inhibitors. For example, dl-σ-Methyl-α-hydrazino-3,4-dihydroxyphenylpropionic acid, a related compound, has shown potent inhibition of DOPA decarboxylase in vitro, impacting serotonin accumulation and the metabolic pathway of certain amino acids in animal models (Porter et al., 1962).

Antitumor Activity

Compounds related to this compound have been examined for their antitumor properties. Notably, derivatives like 8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one have shown significant activity against various murine tumors, suggesting potential applications in cancer treatment (Stevens et al., 1987).

Cyclization Mechanisms

The compound has been used to understand cyclization mechanisms in chemical reactions. Research involving the reaction of Methyl 3-amino-2-thiophene carboxylate with amines and hydrazines has provided insights into the formation of specific thienopyrimidinones, which are important for the synthesis of various chemical structures (Hajjem et al., 2010).

Chemical Synthesis and Modification

In the field of organic chemistry, derivatives of this compound have been used in the synthesis of various complex molecules. For instance, research has shown the catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, demonstrating the compound's role in facilitating complex chemical reactions (Giri et al., 2007).

Genotoxic and Carcinogenic Potentials

The compound has also been assessed for its genotoxic and carcinogenic potentials. Studies involving methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor in pharmaceuticals, have used in vitro and in silico methods to evaluate its safety profile, which is crucial in the development of new drugs (Lepailleur et al., 2014).

Development of Fluorescent Probes

This compound derivatives have been used in the development of fluorescent sensors. These sensors are capable of detecting metal ions in aqueous solutions, a significant application in environmental monitoring and biochemistry (Wang et al., 2014).

properties

IUPAC Name

methyl 3-hydrazinylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-10-6(9)5-4(8-7)2-3-11-5/h2-3,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGYQWWIXLVGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380584
Record name Methyl 3-Hydrazinothiophene-2-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75681-13-9
Record name Methyl 3-Hydrazinothiophene-2-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75681-13-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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